molecular formula C13H10N4O2S B4522857 5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4522857
M. Wt: 286.31 g/mol
InChI Key: HIHBOMMUJUMDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview
5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound comprising a fused thiazole-pyrimidine core (Figure 1). The carboxamide group at position 6 is linked to a pyridin-2-ylmethyl substituent, distinguishing it from related derivatives. This scaffold is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-oxo-N-(pyridin-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(15-7-9-3-1-2-4-14-9)10-8-16-13-17(12(10)19)5-6-20-13/h1-6,8H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHBOMMUJUMDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the acylation of pyridin-2-amine with a suitable acyl chloride, followed by cyclization with a thioamide precursor. The reaction conditions often require anhydrous solvents and specific catalysts to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolo and pyrimidine moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to 5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have shown efficacy against various bacterial strains. A study highlighted the optimization of thiazolino 2-pyridone amides that demonstrated high efficacy (EC50 ≤ 100 nM) against Chlamydia trachomatis .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example, a related thiazolo[3,2-a]pyrimidinone demonstrated significant cytotoxicity against several cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that allow for modifications to enhance biological activity. The complexity of these synthetic routes reflects the intricate nature of heterocyclic chemistry.

Table: Synthetic Pathways and Derivatives

Compound NameStructural FeaturesBiological Activity
5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidineContains a pyridine moietyExhibits antimicrobial properties
2-Amino-thiazolo[3,2-a]pyrimidinoneLacks carboxamide but retains thiazolo coreDemonstrates cytotoxicity against cancer cells
4-Methylphenyl-thiazolo[3,2-a]pyrimidinoneSimilar ring structure with different substituentsShows neuropharmacological activity

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound and its derivatives in preclinical models:

  • A study published in the Journal of Medicinal Chemistry explored a series of thiazolino compounds and their activity against Chlamydia trachomatis, demonstrating promising results for future therapeutic applications .
  • Another investigation into structurally similar compounds revealed their potential as novel anticancer agents through targeted mechanisms that disrupt cellular proliferation .

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives exhibit pharmacological versatility modulated by substituent variations. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Substituent at N-Position Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound : 5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Pyridin-2-ylmethyl 315.34* Hypothesized: Enzyme inhibition, antimicrobial Pyridine moiety enhances binding to heme-containing enzymes
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl] analog () Propan-2-yl-pyrazole 332.35 Antimicrobial, anti-inflammatory Increased lipophilicity due to alkyl chain; moderate bioavailability
5-oxo-N-[2-(trifluoromethyl)phenyl] analog () 2-(Trifluoromethyl)phenyl 341.31 Anticancer, antifungal Electron-withdrawing CF₃ group enhances metabolic stability
N-(1H-indol-5-yl) analog () Indol-5-yl 310.30 Antimicrobial, anticancer Indole enables π-π stacking with aromatic residues in proteins
N-(4-methoxyphenyl) analog () 4-Methoxyphenyl 329.36 Anti-inflammatory, analgesic Methoxy group improves solubility and membrane permeability
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl) analog () Triazolo-pyridinylmethyl 326.34 Kinase inhibition Triazole ring adds hydrogen-bonding sites for ATP-binding pockets

*Calculated using PubChem’s molecular formula (C₁₃H₁₁N₅O₂S).

Substituent-Driven Pharmacological Profiles
  • Pyridin-2-ylmethyl vs. Pyrazole Derivatives :

    • The pyridin-2-ylmethyl group in the target compound likely enhances binding to cytochrome P450 enzymes compared to the propan-2-yl-pyrazole analog, which prioritizes hydrophobic interactions .
    • Bioavailability : Pyridine’s moderate LogP (~1.5) balances solubility and absorption better than the more lipophilic propan-2-yl group (LogP ~2.8) .
  • Trifluoromethylphenyl vs.
  • Triazolo-Pyridine vs. Methoxyphenyl Analogs: The triazolo-pyridine moiety () offers dual hydrogen-bond donor/acceptor capacity, unlike the methoxyphenyl group, which primarily donates electrons via resonance .
Table 2: Physicochemical Properties and Binding Interactions
Property Target Compound Propan-2-yl-Pyrazole Analog 2-(Trifluoromethyl)phenyl Analog
LogP 1.5 (estimated) 2.8 3.1
Hydrogen-Bond Acceptors 5 4 3
Topological Polar Surface Area (Ų) 95 88 75
Key Binding Interactions Pyridine N → H-bond acceptor; carboxamide → H-bond donor Pyrazole N → H-bond donor CF₃ → Hydrophobic pocket interactions

Unique Advantages of the Target Compound

Enhanced Target Selectivity : The pyridin-2-ylmethyl group may confer selectivity for kinases or oxidoreductases over unrelated targets, as seen in similar N-heterocyclic carboxamides .

Balanced Pharmacokinetics : Moderate LogP and polar surface area suggest favorable oral absorption compared to highly lipophilic (e.g., CF₃-phenyl) or polar (e.g., triazolo-pyridine) analogs .

Synthetic Flexibility : The carboxamide linker allows for straightforward derivatization to optimize activity, as demonstrated in ’s synthesis routes .

Biological Activity

5-Oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound characterized by its thiazolo-pyrimidine core and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The structural features of this compound contribute to its diverse chemical reactivity and therapeutic implications in various diseases, including cancer, inflammation, and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O2SC_{13}H_{10}N_{4}O_{2}S, with a molecular weight of 286.31 g/mol. The compound features a carboxamide functional group and exhibits significant structural diversity among thiazolo-pyrimidines.

PropertyValue
Molecular FormulaC13H10N4O2SC_{13}H_{10}N_{4}O_{2}S
Molecular Weight286.31 g/mol
CAS Number1018183-86-2

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory conditions .

Anticancer Activity

Studies have demonstrated that derivatives of thiazolo-pyrimidines possess notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have been reported to exhibit high cytotoxicity against cervical adenocarcinoma (HeLa) cells while maintaining low toxicity towards normal liver cells . This selectivity is critical for developing safer anticancer therapies.

Antimicrobial Properties

The thiazolo-pyrimidine class, including our compound of interest, has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the pyridine moiety enhances the biological activity of these compounds .

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study highlighted that compounds similar to this compound effectively inhibited COX enzymes in vitro, leading to reduced inflammation markers .
  • Cytotoxicity Against Cancer Cells : Research indicated that derivatives with similar structures showed significant cytotoxicity against MCF-7 (breast cancer) and M-HeLa (cervical cancer) cell lines while sparing normal cells . The mechanism involves inducing apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Activity : In vitro assays demonstrated that thiazolo-pyrimidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli strains, highlighting their potential as therapeutic agents in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.